methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate
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Overview
Description
Methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is a complex organic compound featuring an indole moiety, a sulfonyl group, and a phenoxyacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2,3-dihydro-1H-indole, 4-hydroxy-2-methylbenzenesulfonyl chloride, and methyl bromoacetate.
Step 1: The 2,3-dihydro-1H-indole is reacted with 4-hydroxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenol.
Step 2: The intermediate is then esterified with methyl bromoacetate in the presence of a base like potassium carbonate to yield the final product, methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents such as lithium aluminum hydride.
Substitution: The phenoxyacetate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate can serve as a building block for the synthesis of more complex molecules, particularly those containing indole and sulfonyl functionalities.
Biology
The compound’s indole moiety is known for its biological activity, making it a candidate for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Industry
In the chemical industry, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological macromolecules, while the sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl [4-(1H-indol-3-ylsulfonyl)-2-methylphenoxy]acetate: Similar structure but with a different position of the indole moiety.
Ethyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H19NO5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H19NO5S/c1-13-11-15(7-8-17(13)24-12-18(20)23-2)25(21,22)19-10-9-14-5-3-4-6-16(14)19/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
RJQIFBUBSVJKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)OC |
Origin of Product |
United States |
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